molecular formula C3H6F2O2S B1362544 3-Fluoropropane-1-sulfonyl fluoride CAS No. 461-29-0

3-Fluoropropane-1-sulfonyl fluoride

Cat. No.: B1362544
CAS No.: 461-29-0
M. Wt: 144.14 g/mol
InChI Key: QWNOXXWLUNRPEX-UHFFFAOYSA-N
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Description

3-Fluoropropane-1-sulfonyl fluoride is a chemical compound with the molecular formula C3H7FO2S. It is a member of the sulfonyl fluoride family, which is known for its unique reactivity and stability. Sulfonyl fluorides have gained significant attention in various fields such as organic synthesis, chemical biology, and drug discovery due to their versatile applications .

Biochemical Analysis

Biochemical Properties

3-Fluoropropane-1-sulfonyl fluoride plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where this compound acts as an inhibitor by covalently modifying the active site serine residue . This interaction leads to the formation of a stable sulfonyl-enzyme complex, effectively inhibiting the enzyme’s activity. Additionally, this compound has been shown to interact with other nucleophilic amino acid residues such as lysine and cysteine, further expanding its range of biochemical interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit glycolysis by targeting key glycolytic enzymes, leading to reduced ATP production and altered cellular energetics . Furthermore, it affects cell signaling pathways by inhibiting specific kinases, thereby modulating downstream signaling events. These effects collectively impact cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, it exerts its effects primarily through covalent modification of target biomolecules. The compound binds to the active sites of enzymes, forming stable sulfonyl-enzyme complexes that inhibit enzyme activity . This inhibition can lead to downstream effects such as altered gene expression and changes in cellular metabolism. Additionally, this compound can act as an electrophilic warhead, reacting with nucleophilic residues in proteins and modifying their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. The extent of these effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurobehavioral impairments and skeletal fluorosis . These adverse effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound can inhibit enzymes involved in glycolysis, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of various metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and accumulate in specific cellular compartments. Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, this compound has been shown to localize to the cytoplasm and nucleus, where it can interact with target proteins and exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropane-1-sulfonyl fluoride typically involves the fluorosulfonylation of appropriate precursors. One common method is the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This process involves reacting sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a one-pot synthesis involving sulfonates or sulfonic acids. This method is advantageous due to its mild reaction conditions and the use of readily available reagents .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives .

Scientific Research Applications

3-Fluoropropane-1-sulfonyl fluoride has found widespread applications in various scientific fields:

    Organic Synthesis: It is used as a building block for the synthesis of complex molecules.

    Chemical Biology: It serves as a reactive probe for studying enzyme mechanisms and protein interactions.

    Drug Discovery: Its unique reactivity makes it a valuable tool in the development of new pharmaceuticals.

    Materials Science: It is used in the synthesis of functional materials with specific properties

Properties

IUPAC Name

3-fluoropropane-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOXXWLUNRPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196716
Record name Propanesulfonyl fluoride, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461-29-0
Record name Propanesulfonyl fluoride, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanesulfonyl fluoride, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoropropane-1-sulfonyl fluoride
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